(S,R,S)-AHPC-PEG4-N3 (CAS 1797406-81-5) is a highly validated, bifunctional building block used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (a VH032 derivative), with a hydrophilic four-unit polyethylene glycol (PEG4) spacer and a terminal azide group. This specific configuration allows for rapid, orthogonal conjugation to alkyne-functionalized target ligands via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. By leveraging the VHL pathway, this precursor enables the development of potent degraders while providing a standardized ~14 Å linker length that optimizes the balance between aqueous solubility, cellular permeability, and ternary complex formation for industrial and academic procurement .
Substituting (S,R,S)-AHPC-PEG4-N3 with alternative linker lengths (e.g., PEG2, PEG6) or different reactive handles (e.g., amines, carboxylates) frequently leads to compromised PROTAC performance or synthesis bottlenecks. Shorter linkers like PEG2 often suffer from steric clashes that prevent productive E3 ligase-target protein ternary complex formation, while longer linkers like PEG6 can introduce excessive entropic penalties and reduce cell permeability. Furthermore, replacing the azide group with an amine or carboxylic acid necessitates traditional amide coupling, which often requires protecting group manipulations and can result in unwanted side reactions or lower conjugation yields compared to the near-quantitative efficiency of click chemistry . Selecting the exact PEG4-azide construct ensures optimal spatial geometry and synthetic reliability.
The length of the PEG spacer is critical for the cooperative formation of the target-PROTAC-ligase ternary complex. Studies evaluating VHL-based PROTACs demonstrate that a PEG4 linker (providing ~14 Å of contour length) frequently achieves the optimal balance of flexibility and distance. Compared to PEG2 linkers, which often impose severe steric clashes preventing face-to-face protein interactions, the PEG4 spacer provides sufficient distance to mitigate steric mismatches while remaining short enough to facilitate cooperative ubiquitin transfer. This results in significantly higher degradation efficiency across various target classes compared to shorter or excessively long (PEG6+) analogs .
| Evidence Dimension | Spacer Contour Length and Flexibility |
| Target Compound Data | PEG4 (~14 Å contour length) |
| Comparator Or Baseline | PEG2 (~7 Å) or PEG6 (~21 Å) |
| Quantified Difference | PEG4 provides optimal spacing to prevent steric clashes without the excessive entropic penalty of PEG6. |
| Conditions | Ternary complex formation assays in PROTAC development. |
Selecting the PEG4 length maximizes the probability of successful target degradation by optimizing the spatial geometry required for productive ubiquitination.
The terminal azide group on (S,R,S)-AHPC-PEG4-N3 enables highly efficient, orthogonal conjugation to alkyne-bearing target ligands via CuAAC or SPAAC click chemistry. Compared to amine- or carboxylate-terminated linkers (e.g., (S,R,S)-AHPC-PEG4-NH2), which require coupling reagents like HATU or EDC and often necessitate complex protecting group strategies, the azide handle reacts selectively and quantitatively under mild conditions. This click-ready functionality minimizes side reactions, simplifies purification, and significantly increases the overall yield of the final PROTAC molecule .
| Evidence Dimension | Conjugation Efficiency and Selectivity |
| Target Compound Data | Azide-terminated linker (Click Chemistry) |
| Comparator Or Baseline | Amine/Carboxylate-terminated linkers (Amide Coupling) |
| Quantified Difference | Click chemistry provides near-quantitative yields with high orthogonality, eliminating the need for protecting groups required by amide coupling. |
| Conditions | PROTAC library synthesis and optimization. |
The azide functional group streamlines the synthesis workflow, reducing time and costs associated with complex purification and protecting group manipulations.
Utilizing the (S,R,S)-AHPC ligand to recruit the VHL E3 ligase offers distinct advantages over CRBN-recruiting ligands (e.g., thalidomide or pomalidomide derivatives). CRBN-based PROTACs are frequently associated with the off-target degradation of neo-substrates such as Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to unwanted phenotypic effects and teratogenicity. In contrast, VHL-recruiting PROTACs synthesized from (S,R,S)-AHPC-PEG4-N3 exhibit a highly specific degradation profile, avoiding these IMiD-associated off-target liabilities and providing a cleaner pharmacological profile for target validation and therapeutic development [1].
| Evidence Dimension | Off-Target Degradation Profile |
| Target Compound Data | VHL-recruiting ligand ((S,R,S)-AHPC) |
| Comparator Or Baseline | CRBN-recruiting ligands (Thalidomide/Pomalidomide) |
| Quantified Difference | VHL ligands avoid the degradation of IKZF1/3 neo-substrates commonly observed with CRBN ligands. |
| Conditions | Proteome-wide degradation profiling of PROTACs. |
Choosing a VHL-based linker is essential for researchers requiring high target specificity without the confounding off-target effects associated with CRBN ligands.
The azide functional group of (S,R,S)-AHPC-PEG4-N3 makes it an ideal building block for parallel synthesis of PROTAC libraries. Researchers can rapidly conjugate this linker to a diverse array of alkyne-tagged target ligands using click chemistry, enabling efficient screening of ternary complex formation and degradation activity without the bottlenecks of traditional coupling chemistry .
As a standard PEG4 construct, this compound serves as a critical benchmark when performing linker length optimization (e.g., comparing PEG2, PEG4, and PEG6). Its ~14 Å contour length frequently represents the 'sweet spot' for balancing solubility, permeability, and steric relief, making it the first-line choice for initial PROTAC proof-of-concept studies.
For projects where off-target degradation (such as IKZF1/3 depletion seen with CRBN ligands) must be avoided, (S,R,S)-AHPC-PEG4-N3 provides a clean, VHL-specific degradation pathway. This is particularly valuable in the development of precision therapeutics and target validation probes where strict pharmacological specificity is required [1].